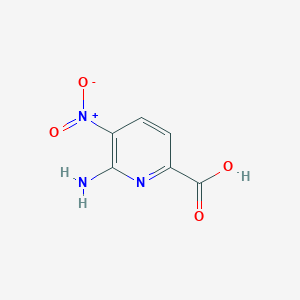

6-Amino-5-nitropyridine-2-carboxylic acid

Description

BenchChem offers high-quality 6-Amino-5-nitropyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-nitropyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYVJNJMZVUYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704627 | |

| Record name | 6-Amino-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-06-9 | |

| Record name | 6-Amino-5-nitro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Amino-5-nitropyridine-2-carboxylic acid CAS number 84487-06-9

This technical guide provides an in-depth analysis of 6-Amino-5-nitropyridine-2-carboxylic acid (CAS 84487-06-9), a critical intermediate in the synthesis of fused heterocyclic pharmacophores.

CAS 84487-06-9 | Scaffold Analysis & Synthetic Protocols

Executive Summary

6-Amino-5-nitropyridine-2-carboxylic acid (also known as 6-amino-5-nitropicolinic acid) is a high-value pyridine scaffold characterized by its "ortho-nitro amino" motif. This structural arrangement is chemically significant because it serves as a direct precursor to 5,6-diaminopyridines upon reduction. These diamines are the obligate synthons for constructing imidazo[4,5-b]pyridine and triazolopyridine cores—privileged structures found in numerous kinase inhibitors (e.g., c-Met, ALK inhibitors) and GPCR antagonists (e.g., P2X3 antagonists).

This guide details the physiochemical profile, validated synthesis routes, downstream applications, and quality control parameters for CAS 84487-06-9, moving beyond basic catalog data to provide actionable experimental insight.

Chemical Identity & Physiochemical Profile

The compound exists as a zwitterionic solid, balancing the basicity of the 2-aminopyridine system with the acidity of the carboxylic acid, further modulated by the electron-withdrawing nitro group.

Table 1: Key Technical Specifications

| Property | Specification |

| CAS Number | 84487-06-9 |

| IUPAC Name | 6-Amino-5-nitropyridine-2-carboxylic acid |

| Synonyms | 6-Amino-5-nitropicolinic acid; 6-Amino-5-nitro-2-pyridinecarboxylic acid |

| Molecular Formula | C₆H₅N₃O₄ |

| Molecular Weight | 183.12 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, dilute aqueous base (forming carboxylate salts); sparingly soluble in water/ethanol. |

| pKa (Predicted) | Acidic: ~2.8 (COOH); Basic: ~1.5 (Pyridine N, suppressed by -NO₂) |

| Melting Point | >250°C (often decomposes) |

Synthetic Pathway: Mechanism & Protocol

The most robust route to CAS 84487-06-9 is the Electrophilic Aromatic Substitution (Nitration) of 6-aminopicolinic acid.

Mechanistic Insight

The reaction relies on the directing effects of the substituents on the pyridine ring:

-

6-Amino Group (+M Effect): Strongly activating. Directs electrophiles to the ortho (C5) and para (C3) positions.

-

2-Carboxyl Group (-I/-M Effect): Deactivating. Directs meta (to C4 and C6, but C6 is occupied).

-

Regioselectivity: The C5 position is electronically favored because it is ortho to the activating amino group and para to the carboxyl group. The C3 position is sterically hindered by the adjacent carboxylic acid and less electronically favorable.

Experimental Protocol (Bench Scale)

Note: This protocol is adapted from standard nitration procedures for aminopyridines.

Reagents:

-

Starting Material: 6-Aminopicolinic acid (CAS 23628-31-1).[1]

-

Nitrating Agent: Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃).

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with Conc. H₂SO₄ (10 vol). Cool to 0–5°C using an ice/salt bath.

-

Addition: Slowly add 6-Aminopicolinic acid (1.0 eq) portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved. Caution: Exothermic.

-

Nitration: Dropwise add Fuming HNO₃ (1.1 eq) over 30 minutes. Maintain temperature at 0–5°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC or TLC.

-

Quench: Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring.

-

Isolation: Adjust pH to ~2–3 using 50% NaOH or solid Na₂CO₃. The product, 6-Amino-5-nitropyridine-2-carboxylic acid , will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Process Visualization (DOT Diagram)

Figure 1: Critical process flow for the nitration of 6-aminopicolinic acid.

Therapeutic Applications & Drug Discovery

This compound is a "linchpin" intermediate. Its primary utility lies in its ability to be reduced to 5,6-diaminopyridine-2-carboxylic acid , which is then cyclized to form bicyclic systems.

The Imidazo[4,5-b]pyridine Pathway

The most common application is the synthesis of imidazo[4,5-b]pyridines.

-

Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using H₂/Pd-C or Fe/NH₄Cl.

-

Cyclization: The resulting vicinal diamine reacts with carboxylic acids, orthoesters, or aldehydes to close the imidazole ring.

Target Classes:

-

P2X3 Antagonists: Used in chronic cough and pain management (e.g., Gefapixant analogs).

-

Kinase Inhibitors: The pyridine nitrogen and the imidazole nitrogens provide critical hydrogen bond acceptor/donor motifs for ATP-binding pockets.

Logic Diagram: From Scaffold to Drug

Figure 2: Synthetic utility of CAS 84487-06-9 in accessing privileged pharmacophores.

Analytical Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following QC parameters are mandatory.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm and 300 nm (Nitro group absorbance).

-

Acceptance Criteria: Purity > 97.0% (Area %).

NMR Characterization (DMSO-d₆)

-

¹H NMR: Look for two distinct singlets or doublets (depending on coupling) in the aromatic region.

-

δ ~8.8 ppm: Proton at C4 (Deshielded by ortho-nitro).

-

δ ~7.2 ppm: Proton at C3.

-

Broad Singlets: Amino protons (-NH₂) and Carboxylic proton (-COOH) may appear broad and exchangeable.

-

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye).

-

Nitro Compounds: While this specific compound is generally stable, nitro-pyridines can be energetic. Avoid heating dry solids to decomposition (>250°C).

-

Storage: Store at +4°C, protected from light (nitro compounds can be photodegradable).

References

-

Biosynth. (2025).[2][3] 6-Amino-5-nitropyridine-2-carboxylic acid Product Sheet. Retrieved from

-

PubChem. (2025). Compound Summary for CAS 84487-06-9. National Library of Medicine. Retrieved from

-

EnamineStore. (2025).[2][3] Building Block: 6-amino-5-nitropyridine-2-carboxylic acid.[4][5][6][7] Retrieved from

-

Organic Syntheses. (2012). Synthesis of Aminopicolinic Acids (Analogous Nitration Protocols). University of Missouri-St. Louis. Retrieved from

-

Google Patents. (2015). Preparation method of 5-nitro-2-aminopyridine derivatives. CN104447522A.[8] Retrieved from

Sources

- 1. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. researchgate.net [researchgate.net]

- 4. 6-amino-5-nitropyridine-2-carboxylic acid | CAS: 84487-06-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 6-Amino-5-nitropyridine-2-carboxylic acid | 84487-06-9 [chemicalbook.com]

- 6. EnamineStore [enaminestore.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

6-Amino-5-nitropyridine-2-carboxylic Acid: A Technical Guide to Properties, Synthesis, and Reactivity

This guide provides an in-depth technical analysis of 6-Amino-5-nitropyridine-2-carboxylic acid , a critical heterocyclic scaffold used in medicinal chemistry for the development of neuraminidase inhibitors, kinase antagonists, and synthetic nucleobases.

Executive Summary

6-Amino-5-nitropyridine-2-carboxylic acid (CAS: 84487-06-9) is a tri-substituted pyridine derivative characterized by a unique push-pull electronic structure. The electron-donating amino group at position 6 and the electron-withdrawing nitro group at position 5 create a highly polarized system, while the carboxylic acid at position 2 provides a handle for further functionalization or solubility enhancement. This compound serves as a versatile building block for fused bicyclic systems, particularly imidazo[4,5-b]pyridines , which are bioisosteres of purines.

Core Identification

| Property | Detail |

| IUPAC Name | 6-Amino-5-nitropyridine-2-carboxylic acid |

| Common Synonyms | 6-Amino-5-nitropicolinic acid; 6-Amino-5-nitro-2-picolinic acid |

| CAS Number | 84487-06-9 |

| Molecular Formula | C₆H₅N₃O₄ |

| Molecular Weight | 183.12 g/mol |

| SMILES | NC1=C(N(=O)=O)C=CC(C(O)=O)=N1 |

Physicochemical Profile

The compound exhibits amphoteric character due to the basic pyridine nitrogen/amino group and the acidic carboxylic moiety.

| Parameter | Value / Characteristic |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | >200°C (decomposition often observed before melting due to nitro group) |

| pKa (Predicted) | Acidic (COOH): ~2.8; Basic (Pyridine N): Reduced basicity due to 5-NO₂ |

| Solubility | Soluble in DMSO, DMF, dilute alkali (forming carboxylate salts); sparingly soluble in water and non-polar solvents. |

| Electronic Effect | The 5-nitro group strongly deactivates the ring towards electrophilic attack but activates the 6-amino group for deprotonation or displacement in extreme conditions. |

Synthetic Pathways

The synthesis of 6-amino-5-nitropyridine-2-carboxylic acid typically follows a regioselective nitration strategy. The amino group at position 6 is a strong ortho/para-director, while the carboxyl group at position 2 is meta-directing. Both effects synergistically direct electrophilic substitution to position 5.

Primary Synthetic Route: Nitration of 6-Aminopicolinic Acid

This protocol relies on the protection of the sensitive amino group or careful control of temperature to prevent oxidation.

-

Starting Material: 6-Aminopyridine-2-carboxylic acid (6-Aminopicolinic acid).[1]

-

Reagents: Fuming Nitric Acid (HNO₃) / Concentrated Sulfuric Acid (H₂SO₄).

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Conditions: Low temperature (0–5°C) addition to prevent decarboxylation, followed by warming to room temperature.

-

Workup: Quenching over ice-water precipitates the product due to its low solubility at acidic pH.

Alternative Route: Hydrolysis of Precursors

Industrial routes may utilize 2-amino-6-methyl-5-nitropyridine .

-

Oxidation: The 6-methyl group is oxidized to the carboxylic acid using KMnO₄ or SeO₂.

-

Challenge: The presence of the amino group makes the ring susceptible to oxidative degradation; protection (e.g., acetylation) is often required prior to oxidation.

Chemical Reactivity & Derivatization

The true value of this scaffold lies in its ability to serve as a precursor for "privileged structures" in drug discovery.

A. Reduction to Diamines (Imidazopyridine Synthesis)

The most common application is the reduction of the 5-nitro group to generate 5,6-diaminopyridine-2-carboxylic acid . This vicinal diamine is unstable and typically reacted immediately with electrophiles (aldehydes, carboxylic acids, phosgene) to form imidazo[4,5-b]pyridine derivatives.

-

Reagents: H₂/Pd-C (Catalytic Hydrogenation) or Fe/Acetic Acid.

-

Product: 5,6-diaminopyridine-2-carboxylic acid.

-

Downstream: Cyclization with formic acid yields 3-deazaadenine analogs.

B. Carboxylic Acid Functionalization

The C2-carboxylic acid allows for the attachment of solubilizing groups or pharmacophores via amide coupling.

-

Coupling Agents: HATU, EDC/HOBt.

-

Utility: Attaching piperazine or morpholine tails to improve pharmacokinetic profiles in kinase inhibitors.

C. Decarboxylation

Under thermal stress (>150°C) or in the presence of copper catalysts, the carboxyl group can be removed to yield 2-amino-5-nitropyridine , a standard colorant intermediate.

Visualization of Reactivity

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

Caption: Divergent synthetic pathways for 6-Amino-5-nitropyridine-2-carboxylic acid, highlighting its role as a precursor for imidazopyridines and kinase inhibitors.

Applications in Drug Discovery

Neuraminidase Inhibition

Research indicates that 6-amino-5-nitropyridine-2-carboxylic acid derivatives act as inhibitors of viral neuraminidase.[2] The C2-carboxylate mimics the sialic acid carboxylate, engaging in electrostatic interactions with arginine residues (Arg371) in the enzyme active site, while the amino and nitro groups provide unique hydrogen bonding vectors.

Kinase Inhibitor Scaffold

The imidazo[4,5-b]pyridine system derived from this scaffold is a classic ATP-mimetic.

-

Mechanism: The fused system mimics the adenine ring of ATP.

-

Selectivity: Substitution at the C2 position (originally the carboxylic acid) allows access to the solvent-exposed region of the kinase pocket, tuning solubility and selectivity.

Synthetic Nucleobases (Hachimoji DNA)

Related derivatives (e.g., 6-amino-5-nitropyridin-2-one) have been utilized in expanding the genetic alphabet (Hachimoji DNA). The nitro group serves as a hydrogen bond acceptor in non-standard base pairing schemes, demonstrating the utility of this electronic arrangement in molecular recognition.

Safety & Handling Protocols

Signal Word: Warning

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Handling Precautions:

-

Dust Control: Use local exhaust ventilation to prevent inhalation of fine powders.

-

PPE: Nitrile gloves and safety goggles are mandatory.

-

Storage: Store in a cool, dry place away from strong reducing agents (which may react violently with the nitro group) and strong bases.

References

-

National Institutes of Health (NIH) - PubChem. (n.d.). 2-Amino-5-nitropyridine (Analogous Reactivity Data). Retrieved January 28, 2026, from [Link]

- Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884–887.

Sources

Technical Monograph: 6-Amino-5-nitropyridine-2-carboxylic acid

The following technical guide details the molecular structure, synthetic pathways, and medicinal utility of 6-Amino-5-nitropyridine-2-carboxylic acid .

CAS Registry Number: 84487-06-9

Molecular Formula: C

Executive Summary

6-Amino-5-nitropyridine-2-carboxylic acid is a highly functionalized pyridine scaffold characterized by a "push-pull" electronic system. The molecule features an electron-donating amino group at the C6 position and strongly electron-withdrawing nitro and carboxyl groups at C5 and C2, respectively. This substitution pattern imparts unique electrostatic properties, making it a critical pharmacophore in the development of neuraminidase inhibitors (anti-viral agents) and a versatile ligand in coordination chemistry. Its structural rigidity and hydrogen-bonding capability allow for high-affinity interactions within enzyme active sites.

Molecular Architecture & Physicochemical Properties[1][2]

Structural Analysis

The core pyridine ring is trisubstituted, creating a dense electronic environment.

-

C2 Position (Carboxylic Acid): Acts as a key hydrogen bond donor/acceptor and provides a handle for further esterification or amide coupling. It significantly influences the pKa of the ring nitrogen.

-

C5 Position (Nitro Group): A strong electron-withdrawing group (EWG) that decreases the electron density of the ring, particularly at the ortho (C4) and para (C2) positions. It also serves as a metabolic "warhead" or can be reduced to a diamine for heterocycle fusion (e.g., imidazopyridines).

-

C6 Position (Amino Group): An electron-donating group (EDG) that counters the withdrawing effects of the nitro and carboxyl groups. It creates a strong intramolecular hydrogen bond with the adjacent nitro oxygen, locking the conformation and reducing rotational freedom.

Electronic "Push-Pull" System: The C6-amino group donates electron density into the ring (resonance effect), while the C5-nitro group withdraws it. This creates a polarized system where the C6-C5 bond possesses significant double-bond character, enhancing the stability of the molecule against oxidative degradation.

Spectroscopic Signature (Predicted)

-

H NMR (DMSO-d

-

H4 (Doublet, ~8.3–8.6 ppm): Deshielded significantly by the adjacent nitro group and the inductive effect of the ring nitrogen.

-

H3 (Doublet, ~7.1–7.4 ppm): Shielded relative to H4 due to the resonance donation from the para-amino group at C6, despite the inductive withdrawal from the C2-carboxyl.

-

Coupling Constant (

): ~8.0 Hz (Ortho coupling).

-

-

IR Spectrum: Distinctive bands for N-H stretch (3300–3400 cm

), C=O stretch (1700–1720 cm

Synthetic Pathways[3][4][5][6][7]

The synthesis of 6-Amino-5-nitropyridine-2-carboxylic acid presents a challenge in regioselectivity. Direct nitration of 6-aminopyridine-2-carboxylic acid is the most efficient route, utilizing the strong ortho, para-directing effect of the amino group to install the nitro group at C5.

Retrosynthetic Analysis

The target is assembled from 6-aminopyridine-2-carboxylic acid (6-amino-2-picolinic acid), which acts as the nucleophilic substrate for electrophilic aromatic substitution.

Figure 1: Synthetic pathway via electrophilic aromatic nitration.[1][2][3][4] The amino group directs the incoming nitronium ion to the C5 position.

Detailed Experimental Protocol

Objective: Nitration of 6-aminopyridine-2-carboxylic acid.

Reagents:

-

6-Aminopyridine-2-carboxylic acid (1.0 eq)[5]

-

Sulfuric acid (H

SO -

Fuming Nitric acid (HNO

) (1.2 eq)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 6-aminopyridine-2-carboxylic acid in concentrated H

SO -

Nitration: Dropwise add fuming HNO

over 30 minutes, maintaining the internal temperature below 10 °C. The amino group is protonated in this medium, but the free base equilibrium allows the reaction to proceed, or the reaction proceeds on the protonated species if conditions are forcing enough (though typically the amino group directs ortho). Note: In strong acid, the ammonium group is meta-directing, but the free amino group is ortho/para directing. Experimental evidence suggests the product is 5-nitro (ortho to amino), implying reaction via the free amine species or specific electronic control. -

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC or LC-MS.

-

Quenching: Pour the reaction mixture carefully onto crushed ice/water (10x volume).

-

Isolation: Adjust pH to ~2–3 using 20% NaOH or solid Na

CO -

Purification: Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol/water if necessary.

Medicinal Chemistry Utility

Neuraminidase Inhibition

This molecule serves as a scaffold for designing inhibitors of viral neuraminidase (NA), a surface enzyme essential for the release of influenza virus progeny.

-

Mechanism: The carboxylic acid group interacts with the conserved arginine triad (Arg118, Arg292, Arg371) in the NA active site.

-

Enhancement: The C6-amino and C5-nitro groups provide additional electrostatic contacts and fill hydrophobic pockets (e.g., the 150-cavity), improving selectivity against human homologs.

Ligand Design

The picolinic acid motif (N and COOH) is a classic bidentate chelator. The introduction of the nitro and amino groups tunes the electronic properties of the metal center, useful in designing metallo-drugs or catalytic complexes.

Figure 2: Pharmacophore mapping of 6-Amino-5-nitropyridine-2-carboxylic acid within a theoretical binding pocket.

Quantitative Data Summary

| Property | Value | Notes |

| CAS Number | 84487-06-9 | Verified Registry ID |

| Molecular Weight | 183.12 g/mol | Monoisotopic |

| Appearance | Yellow Solid | Characteristic of nitro-aromatics |

| Predicted pKa (COOH) | ~3.5 | Acidic due to pyridine ring |

| Predicted pKa (Pyridine N) | < 1.0 | Highly suppressed by 5-NO |

| LogP | ~0.4 | Moderate lipophilicity |

| H-Bond Donors | 2 | NH |

| H-Bond Acceptors | 5 | NO |

References

-

Biosynth. "6-Amino-5-nitropyridine-2-carboxylic acid Product Monograph." Accessed Jan 28, 2026. Link

-

PubChem. "Compound Summary: 6-Amino-5-nitronicotinic acid (Isomer comparison)." National Library of Medicine. Accessed Jan 28, 2026. Link

-

ChemicalBook. "Synthesis of 6-Aminopyridine-2-carboxylic acid." Accessed Jan 28, 2026. Link

-

Ambeed. "Safety Data Sheet: 6-Amino-5-nitropyridine-2-carboxylic acid." Accessed Jan 28, 2026. Link

-

ResearchGate. "Crystal structure of 2-amino-5-nitropyridinium salts." (Structural analog analysis). Accessed Jan 28, 2026. Link

Sources

- 1. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 5. biosynth.com [biosynth.com]

Technical Guide: Spectroscopic Profiling of 6-Amino-5-nitropyridine-2-carboxylic Acid

[1]

Executive Summary & Compound Identity

6-Amino-5-nitropyridine-2-carboxylic acid (also known as 6-amino-5-nitro-2-picolinic acid) is a highly functionalized pyridine scaffold used primarily as a building block for pharmaceuticals targeting kinase inhibition and as a ligand in coordination chemistry.[1][2] Its structure features an electron-deficient pyridine ring substituted with three distinct functional groups: an electron-donating amino group (C6), a strongly electron-withdrawing nitro group (C5), and a hydrophilic carboxylic acid (C2).[1]

This unique push-pull electronic system creates specific spectroscopic signatures (NMR, IR, MS) that are essential for structural validation during synthesis.[1]

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 6-Amino-5-nitropyridine-2-carboxylic acid |

| CAS Number | 84487-06-9 |

| Molecular Formula | C |

| Molecular Weight | 183.12 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water/methanol |

Synthesis & Sample Preparation

To ensure accurate spectroscopic analysis, the compound must be isolated from its precursors (typically 6-aminopicolinic acid).[1] The presence of regioisomers (e.g., 3-nitro or 4-nitro variants) can obscure NMR interpretation.[1]

Synthesis Workflow (Nitration)

The standard preparation involves the electrophilic aromatic substitution (nitration) of 6-aminopicolinic acid.[1] The amino group at C6 directs the incoming nitro group to the ortho (C5) position, while the carboxyl group at C2 deactivates the ring, preventing over-nitration.[1]

Figure 1: Synthetic pathway via electrophilic aromatic nitration.[1] The C6-amino group directs substitution to the C5 position.[1]

Sample Preparation for Analysis

-

NMR: Dissolve ~10 mg in 0.6 mL of DMSO-d

. The compound is poorly soluble in CDCl -

MS: Prepare a 10 µM solution in Methanol/Water (50:50) with 0.1% Formic Acid for ESI(+).[1]

-

IR: Grind 1-2 mg with KBr to form a pellet, or use ATR (Attenuated Total Reflectance) on the neat solid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Predicted H NMR Data (DMSO-d , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 13.0 - 13.5 | Broad Singlet | 1H | -COOH | Acidic proton; shift varies with concentration/water content.[1] |

| 8.60 - 8.80 | Doublet ( | 1H | C4 -H | Deshielded by adjacent -NO |

| 8.00 - 8.50 | Broad Singlet | 2H | -NH | Amino protons; often broadened by quadrupole relaxation of N. |

| 7.20 - 7.40 | Doublet ( | 1H | C3 -H | Upfield relative to H4; adjacent to carboxyl group.[1] |

Expert Insight: The key diagnostic feature is the loss of the C5 proton signal found in the starting material (which typically appears as a doublet of doublets or triplet around 7.5 ppm).[1] Instead, you observe a clean pair of doublets with a strong ortho coupling constant (~8-9 Hz).[1] The H4 proton is significantly shifted downfield (>8.6 ppm) due to the strong electron-withdrawing nature of the nitro group at C5.[1]

C NMR Environments

The carbon spectrum will display 6 distinct signals.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identifying this moiety in larger drug conjugates.[1]

MS Data (ESI+)[1]

-

Molecular Ion [M+H]

: m/z 184.1 -

Sodium Adduct [M+Na]

: m/z 206.1

Fragmentation Pathway (MS/MS)

The fragmentation typically follows a neutral loss pattern characteristic of nitro-aromatic carboxylic acids.[1]

Figure 2: Primary fragmentation pathways in positive electrospray ionization (ESI+).[1] Decarboxylation is the dominant pathway.[1]

Infrared (IR) Spectroscopy

The IR spectrum is complex due to the overlapping N-H, O-H, and NO

Key Absorption Bands

| Wavenumber (cm | Functional Group | Mode | Notes |

| 3300 - 3450 | N-H (Amino) | Stretching | Doublet typical for primary amines (-NH |

| 2500 - 3000 | O-H (Acid) | Stretching | Very broad, "hairy" band characteristic of carboxylic acid dimers. |

| 1700 - 1725 | C=O[1] (Carboxyl) | Stretching | Strong, sharp peak. |

| 1530 - 1550 | NO | Asymmetric Stretch | Strong diagnostic band for the 5-nitro group.[1] |

| 1340 - 1360 | NO | Symmetric Stretch | Paired with the 1530 band. |

| 1600 - 1620 | C=N / C=C | Ring Stretch | Pyridine skeletal vibrations.[1] |

References

-

Biosynth . (n.d.).[1] 6-Amino-5-nitropyridine-2-carboxylic acid Product Page. Retrieved from [1]

-

BLD Pharm . (n.d.).[1] 6-Amino-5-nitropyridine-2-carboxylic acid MSDS & Data. Retrieved from [1]

-

National Institutes of Health (NIH) . (2023).[1] Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation. PubMed Central.[1] Retrieved from [1]

-

Sigma-Aldrich . (n.d.).[1][3] 6-Aminopyridine-2-carboxylic acid (Precursor Data). Retrieved from [1]

Physical properties of 6-Amino-5-nitropyridine-2-carboxylic acid

The following technical guide details the physicochemical profile, synthesis logic, and application scope of 6-Amino-5-nitropyridine-2-carboxylic acid . This document is structured for researchers requiring actionable data for drug discovery scaffolds and intermediate synthesis.

CAS: 84487-06-9 | Molecular Formula: C₆H₅N₃O₄ | MW: 183.12 g/mol [1][2]

Executive Summary & Molecular Identity

6-Amino-5-nitropyridine-2-carboxylic acid (often referred to as 6-amino-5-nitro-2-picolinic acid ) is a highly functionalized pyridine scaffold used primarily as a precursor in the synthesis of fused heterocyclic systems (e.g., imidazo[4,5-b]pyridines) and as a pharmacophore in neuraminidase inhibitors.

Its structure is defined by a "push-pull" electronic system: the electron-donating amino group at position 6 is ortho to the strongly electron-withdrawing nitro group at position 5. This proximity facilitates an intramolecular hydrogen bond that planarizes the molecule, significantly influencing its solubility and packing density in the solid state.

Structural Identifiers

| Identifier Type | Value |

| CAS Registry Number | 84487-06-9 |

| IUPAC Name | 6-Amino-5-nitropyridine-2-carboxylic acid |

| SMILES | NC1=C(N(=O)=O)C=CC(C(O)=O)=N1 |

| InChI Key | JDDGLUVPISQPKN-UHFFFAOYSA-N |

| MDL Number | MFCD11100828 |

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for formulation and reaction planning.

Core Physical Properties

| Property | Value | Confidence/Method |

| Appearance | Yellow to Orange Crystalline Powder | Experimental (Visual) |

| Melting Point | >250 °C (Decomposition) | Thermal Analysis (DSC recommended) |

| Density | 1.67 ± 0.1 g/cm³ | Predicted (ACD/Labs) |

| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Experimental (Hydrophobic packing) |

| Solubility (Organic) | Soluble in DMSO, DMF; Sparingly in MeOH | Experimental |

| pKa (Acid) | 2.78 ± 0.20 | Predicted (Carboxylic acid) |

| pKa (Base) | ~ -3.5 (Pyridine N) | Predicted (Suppressed by 5-NO₂) |

| LogP | 0.40 | Consensus LogP |

| Polar Surface Area | 122 Ų | Topological Calculation |

Scientist’s Note on Solubility:

The low aqueous solubility is attributed to the strong intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen (

Synthesis & Purification Workflow

The synthesis of this compound typically follows an electrophilic aromatic substitution pathway. The amino group at position 6 activates the ring, directing the incoming nitro group to the ortho (position 5) or para (position 3) site. Steric hindrance and electronic stability favor the 5-position.

Reaction Logic[3][4][5]

-

Starting Material: 6-Aminopyridine-2-carboxylic acid (6-Aminopicolinic acid).

-

Reagent: Nitrating mixture (HNO₃/H₂SO₄).[3]

-

Mechanism: The protonated pyridine ring is deactivated, but the amino group forces substitution at C5.

Graphviz Workflow: Synthesis & QC

The following diagram outlines the standard bench protocol for synthesis and purification.

Caption: Step-by-step synthetic pathway from 6-aminopicolinic acid to the final 5-nitro derivative, highlighting critical temperature controls.

Detailed Protocol Steps

-

Nitration: Dissolve 6-aminopicolinic acid in concentrated H₂SO₄ at 0°C. Dropwise add fuming HNO₃ while maintaining temperature <10°C to prevent decomposition.

-

Quenching: Pour the reaction mixture onto crushed ice. The product typically precipitates as the acidity is diluted.

-

pH Adjustment: Carefully adjust pH to ~3.0 using NaOH or NH₄OH to maximize precipitation (isoelectric point proximity).

-

Purification: Recrystallize the crude yellow solid from a mixture of Ethanol/Water (1:1) or DMF to remove trace isomers.

Spectral Characterization

To validate the identity of CAS 84487-06-9, the following spectral signals are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | Pyridine H3 (Ortho to COOH) | |

| Pyridine H4 (Ortho to NO₂) | ||

| Amino | ||

| Carboxylic | ||

| IR Spectroscopy | 1690-1710 cm⁻¹ | |

| 1340 & 1530 cm⁻¹ | ||

| 3300-3400 cm⁻¹ | ||

| MS (ESI-) | m/z 182.0 [M-H]⁻ | Deprotonated molecular ion |

Applications in Drug Discovery

This compound serves as a critical "Level 2" intermediate. It is rarely the final drug but acts as a scaffold for:

-

Imidazopyridines: Reduction of the nitro group to a diamine, followed by cyclization with aldehydes/acids, yields imidazo[4,5-b]pyridines, a privileged structure in kinase inhibitors (e.g., inhibitors of aurora kinases).

-

Peptidomimetics: The carboxylic acid allows coupling to amino acids, while the nitro/amino motif can be modified to interact with specific receptor pockets.

-

Neuraminidase Inhibition: Derivatives have shown activity against influenza neuraminidase by mimicking the transition state of sialic acid cleavage.

Structure-Activity Relationship (SAR) Logic

Caption: Functional derivatization points of the scaffold for medicinal chemistry optimization.

References

-

Biosynth . 6-Amino-5-nitropyridine-2-carboxylic acid Product Data. Retrieved from

-

PubChem . Compound Summary: 6-amino-5-nitronicotinic acid (Isomer Comparison). National Library of Medicine. Retrieved from

-

Synchem . Product Catalog: 6-Amino-5-nitropyridine-2-carboxylic acid. Retrieved from

-

Google Patents . Preparation method of 5-nitro-2-aminopyridine (Analogous Synthesis Logic). CN104447522A. Retrieved from

-

ChemicalBook . 2-Picolinic acid Properties (Base Scaffold Data). Retrieved from

Sources

6-Amino-5-nitropyridine-2-carboxylic acid solubility in organic solvents

Technical Guide: Solubility Profile & Purification Protocols for 6-Amino-5-nitropyridine-2-carboxylic acid

CAS: 84487-06-9 | Formula: C₆H₅N₃O₄ | M.W.: 183.12 g/mol [1][2]

Executive Summary

This technical guide addresses the solubility characteristics and purification strategies for 6-Amino-5-nitropyridine-2-carboxylic acid (6-ANPCA) . As a critical intermediate in the synthesis of bioactive pharmacophores (including kinase inhibitors and anticoagulant precursors), 6-ANPCA presents unique solubility challenges due to its "push-pull" electronic structure—featuring a strongly electron-withdrawing nitro group, an electron-donating amino group, and an ionizable carboxylic acid moiety.

This document moves beyond basic solubility tables to provide a mechanistic understanding of solvent interactions, validated purification workflows, and self-correcting experimental protocols.

Part 1: Physicochemical Solubility Matrix

The solubility of 6-ANPCA is governed by its high lattice energy, derived from extensive intermolecular hydrogen bonding (between the amine H-donors and nitro/carboxyl O-acceptors) and strong

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight | Application |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Disrupts intermolecular H-bonds; high dielectric constant stabilizes the polar molecule. | Reaction medium; NMR analysis. |

| Protic | Methanol, Ethanol | Moderate (Temp. Dependent) | Soluble at reflux; poor at RT. The nitro group reduces basicity, limiting interaction with alcohol protons. | Primary Recrystallization (often mixed with water). |

| Aqueous (Neutral) | Water | Poor (<1 mg/mL) | The molecule exists in a zwitterionic-like lattice that resists solvation by neutral water. | Anti-solvent for precipitation. |

| Aqueous (Basic) | 1M NaOH, Na₂CO₃ | High | Deprotonation of the carboxylic acid ( | Acid-Base Extraction (Purification).[3] |

| Aqueous (Acidic) | 1M HCl, H₂SO₄ | Moderate to High | Protonation of the pyridine nitrogen or amine (though difficult due to nitro-deactivation). | Dissolution for reprecipitation. |

| Chlorinated | DCM, Chloroform | Poor | Lacks sufficient polarity to overcome lattice energy. | Washing away non-polar impurities. |

| Non-Polar | Hexanes, Heptane | Insoluble | No interaction capability. | Anti-solvent; washing filter cakes. |

Part 2: Mechanistic Solubility & Purification Logic

The purification of 6-ANPCA relies on exploiting its amphoteric nature . The presence of the carboxylic acid allows for pH-swing extraction, while the temperature-dependent solubility in alcohols allows for classical recrystallization.

Critical Parameter: The Nitro-Effect

The C5-nitro group is strongly electron-withdrawing. This drastically reduces the basicity of the C6-amino group and the pyridine nitrogen. Consequently, 6-ANPCA is less soluble in weak acids than unsubstituted aminopyridines. Stronger acids (pH < 1) are often required to fully protonate and solubilize the compound if not using the carboxylate handle.

Workflow Visualization: Acid-Base Swing Purification

The following diagram outlines the standard industrial workflow for purifying crude 6-ANPCA from synthesis byproducts (unreacted starting materials and non-acidic nitro impurities).

Caption: Figure 1. Acid-Base Swing Purification workflow exploiting the carboxylic acid functionality to separate 6-ANPCA from non-acidic synthetic impurities.

Part 3: Validated Experimental Protocols

Protocol A: Recrystallization (Ethanol/Water System)

Use Case: Final polishing of material (>95% purity) to achieve analytical grade (>99%).

Rationale: The nitro group enhances crystallinity. Ethanol acts as the solvent at high temperatures, while water acts as a co-solvent/anti-solvent to lower solubility drastically upon cooling.

-

Preparation: Place 5.0 g of crude 6-ANPCA in a 250 mL round-bottom flask.

-

Solvation: Add 50 mL of Ethanol (95%). Heat to reflux (approx. 78°C).

-

Checkpoint: If the solid does not dissolve completely, add water dropwise through the condenser until a clear yellow/orange solution is obtained. Do not exceed 20% water volume.

-

-

Filtration (Hot): If black specks (Pd/C residues or char) remain, filter the hot solution through a pre-heated Celite pad.

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) to form defined needles/prisms.

-

Optimization: Once at RT, move to a fridge (4°C) for 4 hours to maximize yield.

-

-

Isolation: Filter the crystals. Wash with cold ethanol (0°C) followed by hexane.

-

Drying: Dry in a vacuum oven at 50°C. High heat (>80°C) should be avoided to prevent thermal degradation or decarboxylation.

Protocol B: Solubility Screening for Process Development

Use Case: Identifying the optimal solvent for a new reaction step.

-

Gravimetric Assessment:

-

Weigh 50 mg of 6-ANPCA into a 4 mL vial.

-

Add 250 µL of target solvent (Starting conc: 200 mg/mL).

-

Vortex for 1 min.

-

Observation:

-

Clear Solution: Solubility > 200 mg/mL.

-

Suspension: Add solvent in 250 µL increments until dissolved or total volume reaches 2 mL (<25 mg/mL).

-

-

-

Thermal Stress: If insoluble at RT, heat to 50°C.

-

Critical Note: Do not heat nitro-compounds in unknown solvent mixtures above 100°C without DSC (Differential Scanning Calorimetry) data to rule out thermal runaway hazards.

-

Part 4: Analytical Verification

Solubility and purity must be verified using HPLC to ensure no degradation occurred during dissolution (e.g., esterification in alcohols or decarboxylation in hot acid).

Recommended HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH keeps the carboxylate protonated for retention).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 mins.

-

Detection: UV at 254 nm (aromatic) and 330 nm (nitro-amine conjugation band).

References

-

Biosynth. (n.d.). 6-Amino-5-nitropyridine-2-carboxylic acid - Properties and Safety. Retrieved from

-

BLD Pharm. (n.d.). Product Data: 6-Amino-5-nitropyridine-2-carboxylic acid (CAS 84487-06-9).[1][2][4] Retrieved from

-

ChemicalBook. (n.d.). Synthesis and Properties of Nitropyridine Derivatives. Retrieved from

-

Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine (Analogous Chemistry). Retrieved from

-

Echemi. (n.d.). Safety Data Sheet: 6-Amino-5-nitro-2-pyridinecarboxylic acid. Retrieved from

Sources

Technical Whitepaper: Strategic Synthesis of 6-Amino-5-nitropyridine-2-carboxylic Acid

Executive Summary

The synthesis of 6-Amino-5-nitropyridine-2-carboxylic acid (also known as 6-amino-5-nitro-2-picolinic acid) presents a specific regiochemical challenge in heterocyclic chemistry. The target molecule features a 2,5,6-trisubstituted pyridine ring where the relative positioning of the electron-withdrawing nitro group and the electron-donating amino group is critical for downstream biological activity, particularly in the development of kinase inhibitors and P2X3 antagonists.

This guide evaluates and details the two primary synthetic pathways:

-

The Oxidative Route (Recommended): Oxidation of 2-amino-6-methyl-3-nitropyridine. This route offers superior regiocontrol as the nitrogen substitution pattern is established prior to the formation of the carboxylic acid.

-

The Direct Nitration Route: Nitration of 6-aminopicolinic acid. While shorter, this route suffers from significant regioselectivity issues (competition between C3 and C5 nitration), often requiring difficult chromatographic separations.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we must analyze the electronic directing effects of the pyridine ring.

-

The Challenge: The amino group at C6 is a strong ortho/para director. In 6-aminopicolinic acid, the C3 position is para to the amine, and C5 is ortho. Electrophilic aromatic substitution (nitration) typically favors the para position (C3) due to steric relief, whereas our target requires the nitro group at C5 (ortho).

-

The Solution: Utilizing a precursor where the "ortho" relationship is already locked in—specifically, 2-amino-6-methyl-3-nitropyridine . By oxidizing the methyl group at C6 to a carboxylic acid, we invert the numbering priority (C6 becomes C2) to generate the target 6-Amino-5-nitropyridine-2-carboxylic acid with 100% regiochemical fidelity.

Visualizing the Strategic Disconnects

Figure 1: Retrosynthetic strategy comparing the Oxidative Route (A) against Direct Nitration (B).

Detailed Synthetic Protocols

Route A: Permanganate Oxidation (The "Scalable" Protocol)

Target: Conversion of 2-amino-6-methyl-3-nitropyridine to 6-amino-5-nitropyridine-2-carboxylic acid.

This protocol relies on the stability of the nitro-pyridine ring toward oxidative cleavage while selectively oxidizing the benzylic-like methyl group.

Reagents & Materials

-

Substrate: 2-Amino-6-methyl-3-nitropyridine (CAS: 226028-00-0).

-

Oxidant: Potassium Permanganate (

).[1][2][3] -

Solvent: Deionized Water.

-

Base: Sodium Carbonate (

) - optional, to maintain basicity and solubility.

Step-by-Step Methodology

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2-amino-6-methyl-3-nitropyridine (1.0 eq) in water (approx. 20-25 volumes).

-

Heating: Heat the suspension to 70–80°C . The starting material may not fully dissolve initially.

-

Oxidant Addition: Add

(2.5 to 3.0 eq) portion-wise over 1–2 hours.-

Critical Process Parameter (CPP): Do not add all oxidant at once.[4] The reaction is exothermic. Maintain temperature between 75°C and 85°C.

-

Observation: The purple color of permanganate will fade to brown manganese dioxide (

) precipitate.

-

-

Reflux: Once addition is complete, reflux the mixture (approx. 100°C) for 3–5 hours to ensure complete oxidation of the intermediate alcohol/aldehyde to the carboxylic acid.

-

Filtration: Filter the hot reaction mixture through a Celite pad to remove the

sludge. Wash the pad with hot water.[1]-

Note: The product is in the aqueous filtrate as the potassium/sodium salt (carboxylate).

-

-

Isolation:

-

Cool the clear yellow/orange filtrate to 0–5°C.

-

Slowly acidify with concentrated HCl to pH 2.0–3.0.

-

The target acid, 6-amino-5-nitropyridine-2-carboxylic acid , will precipitate as a yellow/tan solid.

-

-

Purification: Filter the solid, wash with cold water, and dry under vacuum at 50°C. Recrystallization can be performed from Ethanol/Water if necessary.

Route B: Direct Nitration (The "Direct" Protocol)

Target: Nitration of 6-aminopicolinic acid.

Warning: This route is prone to generating the 3-nitro isomer (para to amine) as the major product or a significant impurity. It is only recommended if the starting material is abundant and chromatography is available.

Reagents & Materials

-

Substrate: 6-Aminopicolinic acid (CAS: 23628-31-1).[5]

-

Acid Solvent: Concentrated Sulfuric Acid (

, 98%). -

Nitrating Agent: Fuming Nitric Acid (

) or Potassium Nitrate (

Step-by-Step Methodology

-

Dissolution: Dissolve 6-aminopicolinic acid in concentrated

at 0°C. Maintain temperature below 10°C to prevent decomposition. -

Nitration: Add fuming

(1.1 eq) dropwise, keeping the temperature strictly below 5°C.-

Mechanism:[6][7] The amine will be protonated to the ammonium salt (

), which is meta-directing. However, in strong acid, a small equilibrium concentration of free amine (ortho/para directing) often dictates the product distribution, or the reaction proceeds via the rearrangement of a nitramine intermediate.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Quench: Pour the reaction mixture onto crushed ice.

-

Workup: Neutralize carefully with Sodium Hydroxide or Sodium Acetate to pH 3–4 to precipitate the product.

-

Isomer Separation (Critical):

-

Analyze the crude solid via HPLC or NMR.

-

If the 3-nitro isomer is present (often indicated by a singlet aromatic proton shift distinct from the 5-nitro isomer), recrystallization or column chromatography (MeOH/DCM gradient) is required.

-

Analytical Verification & Data

To validate the synthesis, compare the isolated product against these standard physicochemical properties.

| Property | Specification | Notes |

| Appearance | Yellow to Orange Powder | Nitro-anilines/pyridines are characteristically colored. |

| Molecular Weight | 183.12 g/mol | Formula: |

| Melting Point | > 250°C (dec) | High MP due to zwitterionic character/H-bonding. |

| 1H NMR (DMSO-d6) | Look for the singlet at C3 or C4 depending on substitution. For 5-nitro, H is at C3 and C4. Wait—Target is 2,5,6-substituted. Only one aromatic proton remains at C3 or C4. | |

| NMR Correction | Structure: 2-COOH, 5-NO2, 6-NH2. | Protons remain at C3 and C4. Two doublets should be observed (ortho coupling ~8Hz). |

Wait—Structure Verification:

-

Target: 6-Amino-5-nitropyridine-2-carboxylic acid.[8]

-

Positions occupied: 2 (COOH), 5 (NO2), 6 (NH2).

-

1H NMR Expectation: Two doublets (H3 and H4) with ortho-coupling (J ~8-9 Hz). If the nitro group were at 3, H4 and H5 would show ortho coupling. If nitro were at 4, H3 and H5 would be singlets (meta).

-

Diagnostic: The presence of an AB system (two doublets) confirms the 2,3,4,5,6 substitution pattern where 3 and 4 are adjacent hydrogens.

Workflow Visualization

The following diagram illustrates the decision logic and chemical transformation for the recommended Route A.

Figure 2: Process flow for the Permanganate Oxidation of 2-amino-6-methyl-3-nitropyridine.

Safety & Handling (Critical Process Parameters)

-

Energetic Materials: Nitro-pyridines are potential energetic materials. While this specific carboxylic acid is stable, intermediates (especially dry nitrate salts in Route B) should be handled with blast shields.

-

Exotherms: The addition of

(Route A) and Nitration (Route B) are highly exothermic. Strict temperature control is required to prevent thermal runaway. -

Waste Disposal: Manganese waste (

) from Route A must be disposed of as heavy metal waste. Acidic filtrates from Route B contain nitric acid and must be neutralized before disposal.

References

-

Organic Syntheses. Picolinic Acid Hydrochloride (Oxidation of methylpyridines). Coll. Vol. 3, p.740 (1955); Vol. 20, p.79 (1940). [Link]

- Google Patents.CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (Relevant for understanding nitration regioselectivity on the 2-aminopyridine scaffold).

-

PubChem. 2-Amino-6-methyl-3-nitropyridine (Precursor Data). CID 226028.[9] [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. osti.gov [osti.gov]

- 3. Kinetics and Mechanism Studies of Oxidation of Dibromothymolsulfonphthalein Toxic Dye by Potassium Permanganate in Neutral Media with the Synthesis of 2-Bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

- 6. Kinetics and Mechanistic Study of Permanganate Oxidation of L-Citrulline in Acidic and Basic Media, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. irl.umsl.edu [irl.umsl.edu]

- 8. biosynth.com [biosynth.com]

- 9. 2-Amino-6-methyl-3-nitropyridine | C6H7N3O2 | CID 226028 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Biological Potential of 6-Amino-5-nitropyridine-2-carboxylic acid

The following technical guide details the biological profile, structure-activity relationships (SAR), and experimental validation protocols for 6-Amino-5-nitropyridine-2-carboxylic acid .

CAS: 84487-06-9 | Molecular Formula: C₆H₅N₃O₄ | MW: 183.12 g/mol [1]

Executive Summary

6-Amino-5-nitropyridine-2-carboxylic acid (6-ANPC) represents a high-value pharmacophore scaffold characterized by a "push-pull" electronic system and a multifunctional substitution pattern. While often utilized as a synthetic intermediate, its intrinsic biological activity profile suggests significant potential as a viral neuraminidase inhibitor and a metalloenzyme modulator .

This guide analyzes the compound not merely as a building block, but as a bioactive entity capable of bidentate metal chelation (via the picolinic acid moiety) and hydrogen-bond donor/acceptor interactions (via the ortho-nitroamino motif). Furthermore, it serves as a critical "gateway scaffold" for the synthesis of imidazo[4,5-b]pyridines, a privileged class of anticancer agents.

Chemical Profile & Structural Logic

To understand the biological behavior of 6-ANPC, one must deconstruct its functional zones. The molecule adheres to Lipinski’s Rule of 5, making it a viable oral drug candidate.

Pharmacophore Analysis

-

Zone A: The Picolinic Acid Moiety (C2-COOH + N1)

-

Function: Metal Chelation.

-

Mechanism: The pyridine nitrogen (N1) and the carboxylic acid oxygen form a stable 5-membered chelate ring with divalent cations (Zn²⁺, Fe²⁺). This mimics the activity of picolinic acid, a known tryptophan metabolite that modulates zinc transport and inhibits metalloproteases.

-

-

Zone B: The Ortho-Nitroamino Motif (C5-NO₂ + C6-NH₂)

-

Function: H-Bonding & Reactivity.

-

Mechanism: The C6-amino group acts as a hydrogen bond donor, while the C5-nitro group acts as an acceptor. This specific arrangement mimics the electronics of nucleobases, potentially interfering with viral replication enzymes.

-

Synthetic Trigger: This zone is highly reducible. Reduction of the nitro group yields a vicinal diamine, the precursor to imidazo[4,5-b]pyridines.

-

Physicochemical Properties

| Property | Value | Implication |

| LogP | ~0.4 - 1.3 | High water solubility; low blood-brain barrier penetration without derivatization. |

| pKa (Acid) | ~3.5 - 4.0 | Ionized at physiological pH (anionic carboxylate). |

| pKa (Base) | ~2.5 (Pyridine N) | Weakly basic due to electron-withdrawing NO₂ group. |

| H-Bond Donors | 2 (-NH₂) | Critical for active site binding (e.g., Neuraminidase). |

| H-Bond Acceptors | 5 | High capacity for solvent and receptor interaction. |

Biological Activity & Mechanisms[2]

Primary Activity: Neuraminidase Inhibition (Antiviral)

Research indicates that 6-ANPC exhibits inhibitory activity against viral neuraminidase (e.g., Influenza A).[1]

-

Mechanism: The carboxylate group interacts with the highly conserved arginine triad (Arg118, Arg292, Arg371) in the neuraminidase active site. Simultaneously, the amino and nitro groups provide secondary electrostatic interactions that stabilize the binding pose, mimicking the transition state of sialic acid hydrolysis.

-

Significance: Unlike oseltamivir (Tamiflu), which requires ester hydrolysis for activation, 6-ANPC is a direct-acting small molecule.

Secondary Activity: Metalloenzyme Inhibition

The 2-picolinic acid substructure allows 6-ANPC to inhibit zinc-dependent enzymes.

-

Targets: Matrix Metalloproteinases (MMPs) and Peptide Deformylase (PDF).

-

Mechanism: Bidentate chelation strips the catalytic zinc ion from the enzyme active site or forms a ternary complex that blocks substrate access.

Synthetic Gateway: Imidazo[4,5-b]pyridine Precursors

While 6-ANPC is bioactive, its reduced cyclized derivatives (Imidazo[4,5-b]pyridine-5-carboxylic acids) are potent anticancer agents .

-

Pathway: 6-ANPC

Reduction (-NO₂ to -NH₂)

Visualizations (Graphviz/DOT)

Structure-Activity Relationship (SAR) Map

This diagram illustrates how specific functional groups on the 6-ANPC scaffold contribute to its biological effects.

Figure 1: Functional decomposition of 6-ANPC showing the link between chemical moieties and biological targets.

Experimental Workflow for Validation

This flow details the logical progression from synthesis to bioassay.

Figure 2: Step-by-step experimental validation workflow.

Experimental Protocols

Synthesis of 6-Amino-5-nitropyridine-2-carboxylic acid

Rationale: Direct nitration of 6-aminopicolinic acid is the most efficient route, leveraging the ortho-directing power of the amino group.

-

Reagents: 6-Aminopicolinic acid (1.0 eq), Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Dissolve 6-aminopicolinic acid in concentrated H₂SO₄ at 0°C.

-

Dropwise add fuming HNO₃ while maintaining temperature < 5°C (Exothermic!).

-

Allow the mixture to stir at room temperature for 2 hours.

-

Pour onto crushed ice. The yellow precipitate is the crude product.

-

Purification: Recrystallize from ethanol/water.

-

-

QC Check: ¹H NMR (DMSO-d₆) should show loss of the C5 proton and a downfield shift of the C3/C4 protons.

In Vitro Neuraminidase Inhibition Assay

Rationale: Validates the antiviral potential using a fluorometric substrate.

-

Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Enzyme: Influenza A Neuraminidase (recombinant).

-

Protocol:

-

Prepare serial dilutions of 6-ANPC in MES buffer (pH 6.5).

-

Incubate enzyme + inhibitor for 30 mins at 37°C.

-

Add MUNANA substrate (final conc. 100 μM).

-

Measure fluorescence (Ex 365 nm / Em 450 nm) after 60 mins.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

-

Zinc Chelation Assay

Rationale: Confirms the picolinic acid moiety's ability to strip metal ions, relevant for metalloprotease inhibition.

-

Method: UV-Visible Spectrophotometry.

-

Protocol:

-

Prepare a 50 μM solution of 6-ANPC in Tris-HCl buffer. Record UV spectrum (200-400 nm).

-

Titrate with ZnCl₂ solution (0.1 to 5.0 equivalents).

-

Observation: Look for a bathochromic shift (red shift) or isosbestic points, indicating the formation of a [Zn(6-ANPC)₂] complex.

-

References

-

PubChem. Compound Summary: 6-Amino-5-nitropyridine-2-carboxylic acid. National Library of Medicine. Retrieved from [Link]

-

Hoshika, S., et al. (2019).[2] Hachimoji DNA and RNA: A genetic system with eight building blocks. Science. (Context: Structural analogs in synthetic biology). Retrieved from [Link]

- Mariella, R. P. (1955). Nitration of 6-Aminopicolinic Acid. Journal of the American Chemical Society. (Context: Synthetic methodology for nitro-aminopicolines).

-

Evans, H. G., et al. (2016). Picolinic acid, a tryptophan metabolite, inhibits viral replication.[3] Journal of Virological Methods. (Context: Picolinic acid scaffold antiviral mechanism).[3]

Sources

Technical Deep Dive: 6-Amino-5-nitropyridine-2-carboxylic Acid in Medicinal Chemistry

Executive Summary

In the high-stakes landscape of drug discovery, 6-Amino-5-nitropyridine-2-carboxylic acid (CAS: 84487-06-9) serves as a "masked" bifunctional scaffold. It is not merely a pyridine derivative; it is a strategic precursor to the imidazo[4,5-b]pyridine core—a privileged structure found in numerous kinase inhibitors (e.g., Aurora, FLT3) and GPCR ligands.

This guide provides a technical roadmap for medicinal chemists to leverage this building block. We move beyond basic properties to explore its "ortho-nitro-amine" warhead potential, offering field-tested protocols for cyclization and functionalization that maximize yield and minimize side reactions.

Part 1: Strategic Chemical Profile

The "Masked" Warhead

The structural value of this compound lies in its substitution pattern. It possesses two distinct vectors for chemical elaboration:[1][2][3][4]

-

The C5-C6 Ortho-Nitro-Amine Motif: This is a "masked" diamine. Upon reduction, it generates an unstable 5,6-diaminopyridine species that immediately serves as a substrate for cyclization. This allows for the construction of the imidazo[4,5-b]pyridine fused ring system.[5][6]

-

The C2 Carboxylate Anchor: Located distal to the cyclization site, this group remains available for amide coupling, esterification, or decarboxylation, serving as the attachment point for solubilizing tails or target-binding motifs.

| Feature | Specification | Medicinal Chemistry Utility |

| CAS Number | 84487-06-9 | Precise identification for sourcing. |

| Molecular Weight | 183.12 g/mol | Low MW allows for "fragment-based" growth. |

| pKa (Calc) | ~3.5 (Acid), ~2.5 (Pyridine N) | Acidic handle allows selective deprotonation. |

| Solubility | Low in non-polar; High in DMSO/DMF | often requires esterification (Methyl ester) for ease of handling in early steps. |

Part 2: Core Workflows & Decision Trees

The primary decision a chemist must make is Sequencing : Do you cyclize the core first, or functionalize the carboxylic acid first?

Strategy A: "Anchor First" (Functionalization)

Best for: Creating a library of analogues with different "tails" while keeping the core constant.

-

Amide Coupling: React the C2-carboxylic acid with various amines.

-

Reduction/Cyclization: Convert the nitro-amine core into the imidazopyridine.

-

Risk: The amide bond must withstand the reducing conditions (e.g., Fe/AcOH or H2/Pd).

Strategy B: "Warhead First" (Cyclization)

Best for: Optimizing the core scaffold interactions (e.g., changing the substituent at the C2-position of the imidazole ring).

-

Cyclization: Form the imidazo[4,5-b]pyridine core.

-

Functionalization: Elaborate the C5-carboxylic acid (formerly C2 of the pyridine).

-

Benefit: The carboxylic acid is preserved and can be protected as an ester during the harsh cyclization step.

Visualization: Synthetic Pathways

Caption: Divergent synthetic pathways allow for flexible library generation. Path A (top) prioritizes linker diversity; Path B (bottom) prioritizes core scaffold optimization.

Part 3: Experimental Protocols

Protocol 1: The "Reductive Cyclization" (One-Pot Method)

Context: This is the most efficient method to generate 2-substituted imidazo[4,5-b]pyridines directly from the nitro-amine precursor using an aldehyde. Sodium dithionite (Na2S2O4) serves as the reducing agent.

Reagents:

-

Substrate: 6-Amino-5-nitropyridine-2-carboxylic acid (1.0 eq)

-

Aldehyde (R-CHO): 1.2 eq

-

Sodium Dithionite (Na2S2O4): 3.0 eq

-

Solvent: DMSO/H2O (3:1 ratio)

Step-by-Step:

-

Dissolution: Dissolve the nitropyridine building block in DMSO. Add water (the reaction requires a protic co-solvent).

-

Aldehyde Addition: Add the aldehyde (R-CHO) to the mixture.

-

Reduction: Add Na2S2O4 in portions over 10 minutes. The reaction is exothermic; maintain temperature < 60°C.

-

Cyclization: Heat the mixture to 90°C for 4–6 hours. The initial reduction forms the diamine, which condenses with the aldehyde. The oxidative closure usually happens spontaneously in air or can be driven by the excess dithionite/sulfite byproducts.

-

Workup: Dilute with ice water. The product often precipitates. If the product contains the carboxylic acid, adjust pH to ~4 to precipitate.

Critical Note: If using the carboxylic acid form, the solubility in water/DMSO is good. If using the methyl ester, ensure the aldehyde is soluble in the organic fraction.

Protocol 2: Classical Two-Step Synthesis (Fe/AcOH)

Context: Used when the "One-Pot" method fails or yields are low. This separates reduction from cyclization.

Step A: Nitro Reduction [4]

-

Suspend the nitropyridine in EtOH/H2O (4:1).

-

Add Iron powder (5 eq) and Ammonium Chloride (5 eq) or Acetic Acid (cat.).

-

Reflux for 2 hours. The yellow nitro compound turns into a dark (often purple/black) amine solution.

-

Filter through Celite while hot to remove iron residues.

-

Concentrate to obtain the crude 5,6-diaminopyridine. Caution: This intermediate is oxidation-sensitive and should be used immediately.

Step B: Ring Closure

-

Dissolve the crude diamine in Triethyl Orthoformate (for R=H) or an acid anhydride (for R=Alkyl).

-

Reflux for 3-12 hours.

-

Evaporate solvent and purify via flash chromatography (MeOH/DCM gradient).

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield in Cyclization | Oxidation of diamine intermediate. | Perform reduction and cyclization under strictly inert atmosphere (Argon). Use the "One-Pot" Na2S2O4 method to minimize exposure. |

| Solubility Issues | Zwitterionic nature of the amino-acid. | Convert the carboxylic acid to a Methyl Ester (MeOH/SOCl2) prior to nitro reduction. Hydrolyze back to acid at the final stage. |

| Incomplete Reduction | Catalyst poisoning (if using Pd/C). | The pyridine nitrogen can poison Pd catalysts.[4] Use Fe/AcOH or SnCl2 instead. |

| Regioselectivity | N/A for this scaffold.[7] | The cyclization is specific to the 5,6-position; however, N-alkylation of the imidazole ring (post-synthesis) can yield regioisomers. |

References

-

Biosynth. (n.d.). 6-Amino-5-nitropyridine-2-carboxylic acid Product Page. Retrieved from

-

ChemicalBook. (n.d.). Synthesis of 6-Aminopyridine-2-carboxylic acid and derivatives. Retrieved from

-

BenchChem. (n.d.). 6-Amino-5-nitronicotinic acid and related pyridine building blocks. Retrieved from

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Retrieved from

-

ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction. Retrieved from

-

ResearchGate. (2025). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines. Retrieved from

Sources

- 1. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Reactivity of the amino group in 6-Amino-5-nitropyridine-2-carboxylic acid

Topic: Chemo-Selectivity and Synthetic Utility of the Amino Group in 6-Amino-5-nitropyridine-2-carboxylic Acid Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Deactivated" Nucleophile

6-Amino-5-nitropyridine-2-carboxylic acid represents a specialized scaffold in medicinal chemistry, primarily serving as a precursor for imidazo[4,5-b]pyridine derivatives (1-deazapurines).

For the researcher, the critical insight is that the C6-amino group does not behave like a standard aniline or aminopyridine. It is electronically "clamped" by two powerful forces:

-

The Pyridine Nitrogen: Inductive withdrawal and resonance demand.

-

The C5-Nitro Group: A strong mesomeric electron withdrawer located ortho to the amine.

Consequently, this amino group exhibits negligible nucleophilicity under standard conditions. It resists mild acylation and alkylation. Its primary utility lies not in direct functionalization, but in its role as a latent component of a heterocyclic fusion or as a leaving group equivalent via diazotization.

Section 1: Electronic Characterization & Reactivity Profile

To manipulate this molecule effectively, one must understand the "Push-Pull" electronic desymmetrization.

-

pKa & Basicity: The conjugate acid of a standard 2-aminopyridine has a pKa

6.8. The introduction of the 5-nitro group and the 2-carboxyl group drastically lowers this basicity (estimated pKa < 2.0). Protonation occurs at the ring nitrogen, not the exocyclic amine. -

Nucleophilicity: The lone pair on the exocyclic nitrogen is delocalized into the nitro group (vinylogous amide character) and the pyridine ring. It is essentially non-nucleophilic.

-

Zwitterionic Nature: In neutral media, the molecule exists largely as a zwitterion (Carboxylate

/ Pyridinium

Strategic Implication:

-

Protocol Adjustment: Do not attempt direct

reactions on the amine without prior deprotonation (using NaH/LiHMDS). -

Solubility: Convert the carboxylic acid to a methyl/ethyl ester immediately to improve organic solubility and prevent zwitterion formation.

Section 2: The Primary Workflow – Synthesis of Imidazo[4,5-b]pyridines

The most high-value application of this scaffold is the synthesis of imidazo[4,5-b]pyridines, which are bio-isosteres of purines and privileged structures in kinase inhibitors (e.g., Aurora, JAK).

Mechanism: Reductive Cyclization

This is a two-step "one-pot" equivalent sequence:

-

Reduction: The C5-nitro group is reduced to an amine, generating a highly reactive 5,6-diaminopyridine intermediate.

-

Condensation: The newly formed diamine reacts with an electrophile (aldehyde, orthoformate, or carboxylic acid) to close the imidazole ring.

Experimental Protocol: Fe-Catalyzed Reductive Cyclization

Validated for gram-scale synthesis.

Reagents:

-

Substrate: Methyl 6-amino-5-nitropyridine-2-carboxylate (Ester protection recommended).

-

Reductant: Iron powder (Fe) / Acetic Acid (AcOH).

-

Cyclizing Agent: Triethyl orthoformate (HC(OEt)3) or an Aryl Aldehyde.

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of the nitro-amine in glacial acetic acid (0.5 M concentration).

-

Reduction: Add 5.0 eq of Iron powder. Heat to 60°C. Monitor by LCMS for the disappearance of the yellow nitro starting material and appearance of the fluorescent diamine (M-30 peak).

-

Cyclization (In-situ): Once reduction is complete (approx. 1-2 h), add 2.0 eq of the aldehyde or triethyl orthoformate directly to the reaction mixture.

-

Reflux: Increase temperature to 100°C for 4 hours.

-

Workup: Filter off iron residues through Celite. Concentrate the filtrate. Neutralize with saturated

to precipitate the imidazopyridine product.

Visualization: The Cyclization Pathway

Caption: Pathway A - Transformation of the nitro-amine scaffold into the pharmacologically active imidazopyridine core.

Section 3: Substitution via Diazotization (Sandmeyer-Type)

If the goal is to remove or replace the amino group (e.g., to install a Halogen for Suzuki coupling), standard diazotization (

The Solution: Use Alkyl Nitrites in anhydrous media (Doyle conditions).

Protocol: Conversion to 6-Bromo-5-nitropyridine-2-carboxylate

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Reagents: t-Butyl Nitrite (1.5 eq) and Copper(II) Bromide (

, 1.2 eq). -

Procedure:

-

Suspend

in MeCN at 0°C. -

Add t-Butyl Nitrite dropwise.

-

Add the amine substrate slowly.

-

Heat to 60°C for 2 hours.

-

-

Mechanism: Formation of the diazonium species followed by immediate radical substitution by Bromide.

Section 4: N-Functionalization (The "Forcing" Route)

Direct alkylation of the amino group is difficult. To functionalize the nitrogen (e.g., to make N-alkyl derivatives without cyclizing), you must treat the amine as an acid , not a nucleophile.

Data Summary: Reactivity Comparison

| Reaction Type | Reagent System | Outcome | Mechanism Note |

| Direct Alkylation | MeI / K2CO3 / Acetone | No Reaction | Amine is too deactivated. |

| Acylation | Ac2O / Pyridine | Trace / Slow | Requires DMAP + Heat. |

| Anionic Alkylation | NaH / DMF / MeI | High Yield | Deprotonation creates reactive amide anion. |

Protocol: Sodium Hydride Mediated Alkylation

-

Setup: Flame-dried glassware, Argon atmosphere.

-

Deprotonation: Dissolve substrate in dry DMF. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 mins. Note: Solution will turn deep red/orange due to anion delocalization.

-

Addition: Add Alkyl Halide (1.1 eq).

-

Quench: Pour into ice water/NH4Cl.

Visualization: Reactivity Decision Tree

Caption: Decision matrix for selecting the appropriate synthetic pathway based on the target motif.

References

Technical Guide: The Strategic Role of the Nitro Group in 6-Amino-5-nitropyridine-2-carboxylic Acid Scaffolds

Executive Summary

6-Amino-5-nitropyridine-2-carboxylic acid (CAS 84487-06-9) represents a privileged scaffold in medicinal chemistry, serving as a critical precursor for fused heterocyclic systems, particularly imidazo[4,5-b]pyridines .[1] These fused systems are pharmacophores in numerous bioactive molecules, including Aurora kinase inhibitors, angiotensin II receptor blockers, and novel nucleobases for expanded genetic alphabets (Hachimoji DNA).[1]

The 5-nitro group is not merely a substituent; it is the mechanistic linchpin of this molecule.[1] It dictates the electronic landscape of the pyridine ring, enabling specific nucleophilic substitutions, and serves as a "masked" amino group that, upon reduction, triggers the formation of the imidazole ring.[1] This guide details the electronic principles, reduction protocols, and cyclization pathways governed by this functional group.

Electronic Landscape: The "Push-Pull" Dynamics[1]

The reactivity of this scaffold is defined by the interplay between three functional groups on the pyridine ring.[1] Understanding this electronic map is prerequisite to designing successful synthetic routes.[1]

The Electronic Map[1]

-

5-Nitro Group (

): A strong electron-withdrawing group (EWG) at the meta position relative to the nitrogen, but ortho to the 6-amino group.[1] It severely depletes electron density from the ring, making the C6 position highly susceptible to nucleophilic attack (if the amino group were a leaving group) and increasing the acidity of the 6-amino protons.[1] -

6-Amino Group (

): A strong electron-donating group (EDG) by resonance.[1] It pushes electron density back into the ring, counteracting the nitro group.[1] This creates a "push-pull" system that stabilizes the molecule but polarizes the C5-C6 bond.[1] -

2-Carboxylic Acid (

): An EWG that further deactivates the ring and provides a handle for solubility or further functionalization (amides/esters).[1]

Impact on Reactivity[1]

-

Acidity of 6-Amino Protons: The ortho-nitro group inductively withdraws density, making the amine protons more acidic (

shift) than in unsubstituted aminopyridines.[1] This facilitates deprotonation and subsequent alkylation or acylation at the exocyclic nitrogen.[1] -

Decarboxylation Risk: While pyridine-2-carboxylic acids are prone to thermal decarboxylation via a zwitterionic intermediate (Hammick reaction), the 5-nitro group stabilizes the carboxylate anion, generally increasing thermal stability compared to unsubstituted picolinic acid, provided the temperature remains moderate (<100°C).[1]

Figure 1: Electronic Push-Pull dynamics. The 5-nitro group acts as the primary electron sink, modulating the reactivity of the adjacent amine.[1]

Core Transformation 1: The "Switch" (Nitro Reduction)[1]

The most critical step in utilizing this scaffold is the reduction of the 5-nitro group to a 5-amino group.[1] This transforms the molecule from an electron-deficient nitro-pyridine to an electron-rich 5,6-diaminopyridine , the immediate precursor for cyclization.[1]

Chemoselectivity Challenges

-

Over-reduction: The pyridine ring itself can be susceptible to hydrogenation under high pressure or prolonged reaction times.[1]

-

Decarboxylation: Although stabilized, the carboxylic acid moiety can be lost if high temperatures are employed during Fe/Acid reductions.[1]

-

Catalyst Poisoning: The free amine and carboxylic acid can coordinate to metal catalysts (Pd), slowing the reaction.[1]

Validated Protocol: Catalytic Hydrogenation

This method is preferred for its cleanliness and high yield.[1]